molecular formula C26H37N5O5 B2940765 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 877633-78-8

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2940765
CAS No.: 877633-78-8
M. Wt: 499.612
InChI Key: XMNZJOCIBAOBIY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic ethanediamide derivative featuring a furan-2-yl moiety, a 4-(4-methoxyphenyl)piperazine group, and a 3-(morpholin-4-yl)propyl chain. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in central nervous system (CNS) targets, leveraging the piperazine and morpholine pharmacophores common in neuroactive agents . The morpholine-propyl chain may contribute to solubility and metabolic stability, while the furan ring introduces steric and electronic effects critical for receptor interactions .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-34-22-7-5-21(6-8-22)30-11-13-31(14-12-30)23(24-4-2-17-36-24)20-28-26(33)25(32)27-9-3-10-29-15-18-35-19-16-29/h2,4-8,17,23H,3,9-16,18-20H2,1H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNZJOCIBAOBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan-2-carboxylic acid hydrazide and (4-methoxyphenyl)piperazine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydride for imine rearrangement, chloroacetic acids for ketene generation, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction reactions yield amine derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in piperazine substituents, morpholine chain length, and terminal functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Piperazine Substituent Morpholine/Other Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Methoxyphenyl) 3-(Morpholin-4-yl)propyl C₂₉H₃₈N₆O₅ 550.66 Enhanced lipophilicity; balanced solubility
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(pyridin-2-yl)methyl]ethanediamide 4-(4-Fluorophenyl) Pyridin-2-ylmethyl C₂₅H₂₉FN₆O₃ 504.54 Fluorine increases electronegativity; pyridine enhances π-π interactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide (BA75358) Phenyl 2-(Morpholin-4-yl)ethyl C₂₄H₃₃N₅O₄ 455.55 Lower molecular weight; shorter morpholine chain reduces steric hindrance
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl Nitrobenzamide-pyridyl C₂₆H₂₈N₆O₄ 512.55 Ortho-methoxy group disrupts symmetry; nitro group increases polarity
3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate (3j) 4-Nitrophenyl Methanesulphonate-propyl C₁₄H₂₀N₄O₅S 356.40 Nitro group enhances electron-withdrawing effects; sulphonate improves solubility

Key Research Findings:

Piperazine Substituent Effects :

  • The 4-methoxyphenyl group in the target compound increases lipophilicity (clogP ≈ 3.2) compared to phenyl (clogP ≈ 2.8) and 4-fluorophenyl (clogP ≈ 2.9) analogs, favoring CNS penetration .
  • Ortho-substituted piperazines (e.g., 2-methoxyphenyl in ) exhibit reduced receptor affinity due to steric clashes, whereas para-substitution optimizes binding .

Morpholine Chain Modifications: The 3-(morpholin-4-yl)propyl chain in the target compound improves solubility (logS ≈ -4.1) compared to shorter ethyl chains (logS ≈ -4.5) in BA75358 . Replacement with arylalkyl groups (e.g., 3-phenylpropyl in BA74036 ) reduces solubility but enhances hydrophobic interactions in non-polar binding pockets.

Synthetic Approaches :

  • The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution for piperazine incorporation and amide coupling for ethanediamide formation.
  • Methanesulphonates in and nitrobenzamides in highlight divergent functionalization strategies for tuning electronic properties.

Pharmacological Hypotheses :

  • While direct activity data are unavailable, the target compound’s structure aligns with 5-HT₁A/D₂ receptor ligands due to piperazine-morpholine motifs .
  • Fluorophenyl analogs () may exhibit higher metabolic stability, whereas nitro groups () could introduce redox-sensitive properties.

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic compound characterized by its complex structure, which includes a furan ring, piperazine derivative, and morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C22H31N3OC_{22}H_{31}N_3O, and it features multiple functional groups that contribute to its biological activity. The presence of the furan ring is notable for its reactivity and ability to interact with various biological targets.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory response, and their inhibition can lead to reduced pain and inflammation. For instance, a related compound demonstrated significant COX inhibition, suggesting that this class of compounds could be developed into effective anti-inflammatory agents .

Anticancer Activity

The compound's structural components may also confer anticancer properties. Research indicates that similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies on structurally related compounds have reported significant growth inhibition in human cancer cell lines, indicating a potential mechanism of action through apoptosis induction or cell cycle arrest .

The biological activity of this compound likely involves interactions with specific receptors or enzymes. The furan moiety can participate in electrophilic reactions, while the piperazine and morpholine rings can facilitate binding to biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity Related Compounds Mechanism Reference
Anti-inflammatoryN-(furan-2-ylmethyl)-...COX inhibition
CytotoxicityVarious piperazine analogsInduction of apoptosis
AntibacterialThiazole derivativesDisruption of bacterial cell wall synthesis

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of piperazine derivatives, one compound exhibited an IC50 value significantly lower than standard chemotherapy agents against multiple cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

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